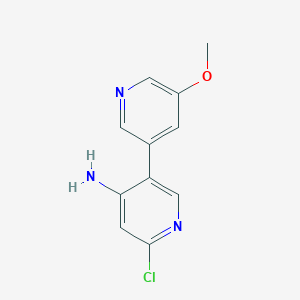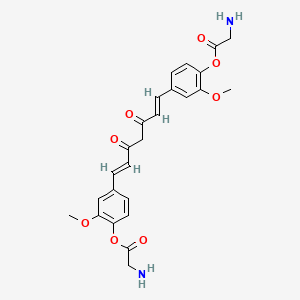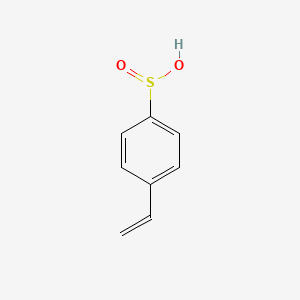![molecular formula C12H11N3O4 B13866479 {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid CAS No. 184872-04-6](/img/structure/B13866479.png)
{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis .
Industrial Production Methods
Industrial production of imidazole derivatives often involves catalytic processes to enhance yield and efficiency. For example, the use of copper(II) catalysts in the Mannich base technique has been shown to be effective in synthesizing various imidazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Omeprazole: An antiulcer drug that includes an imidazole ring.
Uniqueness
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid is unique due to the presence of both the nitrophenyl and imidazole groups. This combination allows it to participate in a diverse range of chemical reactions and exhibit multiple pharmacological activities, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
184872-04-6 |
|---|---|
Formule moléculaire |
C12H11N3O4 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-12(17)5-11-6-13-8-14(11)7-9-1-3-10(4-2-9)15(18)19/h1-4,6,8H,5,7H2,(H,16,17) |
Clé InChI |
GDULZAAHMVVCEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC=C2CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)







![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
